4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Catalog No.
S942459
CAS No.
1823012-52-7
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin...

CAS Number

1823012-52-7

Product Name

4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

IUPAC Name

4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-2-11-10-7-8-15-13(10)9-5-3-4-6-12(9)14-11/h3-6,10-11,13-14H,2,7-8H2,1H3

InChI Key

GUSGKWWFAZQHTF-UHFFFAOYSA-N

SMILES

CCC1C2CCOC2C3=CC=CC=C3N1

Canonical SMILES

CCC1C2CCOC2C3=CC=CC=C3N1
4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is an organic compound that is widely used in scientific experiments due to its unique chemical and physical properties. This compound is a polycyclic substance with a central cyclohexane ring fused to a furan ring and a quinoline ring. It is commonly referred to as “EHFQ” for short.
The molecular formula of 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is C15H19NO, and its molecular weight is 233.32 g/mol. It has a melting point of 63-65°C, and a boiling point of 342°C. At room temperature, this compound is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents like ethanol, ether, and chloroform. It has a characteristic odor and is stable under normal conditions.
The unique chemical structure of 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline makes it reactive towards various reagents like acids, bases, and oxidizing agents. It can undergo various chemical transformations like hydrolysis, oxidation, and reduction to form different products.
There are different methods for synthesizing 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, but the most common one is the Povarov reaction. This reaction involves the condensation of an aldehyde, an amine, and an alkene in the presence of an acid catalyst to form a dihydropyridine intermediate, which then undergoes a cyclization reaction to form the target compound.
The structure of 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline can be characterized using different analytical techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques allow researchers to identify the functional groups and bonds present in the compound and to confirm its purity and identity.
To study the properties and behavior of 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, various analytical methods are employed. High-performance liquid chromatography (HPLC) is used to separate and analyze the different components of the compound mixtures, whereas gas chromatography (GC) is utilized to measure the volatility and stability of the compound.
Other techniques like X-ray crystallography and spectroscopic methods (IR, NMR, and MS) are employed to understand the structural and chemical properties of the compound. These methods help researchers understand the interactions between the compound and other molecules, and also allow them to optimize the synthesis and purification processes.
4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline has demonstrated a wide range of biological activities like anti-cancer, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle in various cancer cell lines. It also exhibits anti-inflammatory properties by decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6.
Moreover, it has been reported to possess potent antimicrobial properties by inhibiting the growth of various bacteria, fungi, and viruses. These biological properties make 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline a promising drug candidate for the treatment of different diseases.
The safety of 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline in scientific experiments is of utmost importance. The compound has been reported to have low toxicity levels in vitro, but its toxicity in vivo and clinical settings is yet to be determined.
The safety of the compound is related to the concentration and duration of exposure, as well as the route of administration. Therefore, researchers must follow the necessary safety protocols and guidelines to ensure the safety of all individuals involved in the experiments.
The unique properties of 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline make it a versatile compound with numerous applications in scientific experiments. It can be used as a starting material for the synthesis of other organic compounds. It is also commonly used as a reference compound in analytical chemistry, and as an internal standard in analytical methods like HPLC and GC.
The compound is also used in medicinal chemistry as a lead molecule for the development of new drugs due to its biological properties. Furthermore, its ability to form stable complexes with transition metal ions makes it useful as a ligand for catalysis and synthesis reactions.
Research on 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is ongoing in different fields of chemistry like synthetic organic chemistry, medicinal chemistry, and analytical chemistry. The compound's biological properties are being extensively studied, and researchers are investigating its potential use as a drug candidate for the treatment of different diseases.
Furthermore, researchers are also exploring the possibility of using 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline as an efficient catalyst and ligand in various chemical reactions. The compound's properties make it a promising candidate for the development of new synthetic methods and the optimization of existing ones.
The unique properties of 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline have various implications in different fields of research and industry. In the field of chemistry, the compound's biological properties make it a promising drug candidate for the treatment of various diseases.
In the field of analytical chemistry, the compound's properties make it a valuable reference standard and internal standard for different analytical methods. Furthermore, the compound's ability to form stable complexes with transition metal ions makes it useful in catalysis and synthesis reactions, which has implications in the fields of chemical processes and manufacturing.
Despite the numerous applications and potential implications of 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, there are still some limitations and challenges associated with the compound. Its low solubility in water makes it challenging to use in some biological applications, and its toxicity in vivo and clinical settings is yet to be determined.
Therefore, future research should focus on developing new synthesis methods and optimizing the properties of the compound to overcome these limitations. Furthermore, researchers should also focus on determining the compound's safety and toxicity in clinical settings to pave the way for its use as a drug candidate.

XLogP3

2.7

Dates

Modify: 2023-08-16

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